3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-7-hydroxy-2H-chromen-2-one
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Overview
Description
This compound is a derivative of coumarin, a class of benzopyrones present in various natural products and numerous pharmaceutically valuable compounds . Coumarins exhibit a broad spectrum of biological activity, including anticoagulant, antibiotic, antioxidant, anti-inflammatory, anti-HIV, and anticancer properties .
Synthesis Analysis
The compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis .Molecular Structure Analysis
The structure of the synthesized compound was modeled using Gaussian09W and GaussView6.0.16 software employing B3LYP and 6–31+G(d) basis set . The DFT studies were performed to investigate the Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), charge distribution, Nonlinear Optics (NLO), and stability of the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial Applications : A study by Bhat, Al-Omar, and Siddiqui (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, showing significant antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans. This highlights the compound's potential application in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Material Science and Optical Applications
Nonlinear Optical Properties : Rahulan et al. (2014) synthesized a novel chalcone derivative compound and investigated its nonlinear optical properties. The study found that the compound exhibited a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with the increase of excitation intensity, suggesting potential applications in optical device technologies like optical limiters (Rahulan et al., 2014).
Anticancer Activity
Anticancer Research : Singh et al. (2017) synthesized and characterized Ru(II) DMSO complexes with substituted flavones, including a compound with a structural resemblance to 3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-7-hydroxy-2H-chromen-2-one. These compounds were screened for anticancer activities against breast cancer cell lines, showing significant cytotoxic potential. This suggests the possible exploration of similar compounds for anticancer applications (Singh et al., 2017).
Spectroscopic and Photochromic Properties
Photochromic Behavior : Huang et al. (2007) explored the photochromic and redox properties of 2H-pyrano[3,2-c]chromen-5-one derivatives. The study provides insights into the unique spectral features of these compounds, which are significantly affected by intramolecular proton transfer and specific interactions, potentially enabling their use in determining the properties of solutions (Huang et al., 2007).
Mechanism of Action
Target of Action
The primary targets of the compound 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one are currently unknown .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as nucleophilic addition .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
Similar compounds have shown changes in their photophysical properties based on the polarity of the solvent, suggesting that environmental factors could potentially influence the action of this compound .
properties
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-22(2)13-6-3-11(4-7-13)17-20-18(26-21-17)15-9-12-5-8-14(23)10-16(12)25-19(15)24/h3-10,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDYHXFHFRYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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